molecular formula C21H19N3O2S B5210557 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide

4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide

Cat. No. B5210557
M. Wt: 377.5 g/mol
InChI Key: GZWFLIOYHXKMHQ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide, also known as MPT0B390, is a novel antitumor agent that has gained significant attention in recent years. This compound has shown promising results in preclinical studies and has the potential to be developed into a new cancer therapeutic.

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of tubulin, a protein that is essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis (programmed cell death). This compound has also been shown to inhibit the activity of several signaling pathways that are involved in cancer development and progression, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, this compound has been shown to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide is its potent antitumor activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer development and progression. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development of 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop formulations that improve the solubility of this compound, which would make it easier to administer in vivo. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers of response to the compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide involves a series of chemical reactions. The starting materials are 4-methylbenzoyl chloride, 2-thiophenecarboxylic acid, and 4-pyridinemethanamine. These compounds are reacted together in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product. The intermediate product is then reacted with 2-bromo-1-(4-methylphenyl)ethanone in the presence of a base such as potassium carbonate to form the final product, this compound.

Scientific Research Applications

4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer. This compound has also been shown to inhibit tumor growth in vivo in xenograft models of human cancer. These findings suggest that this compound has the potential to be developed into a new cancer therapeutic.

properties

IUPAC Name

4-methyl-N-[(Z)-3-oxo-3-(pyridin-4-ylmethylamino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-15-4-6-17(7-5-15)20(25)24-19(13-18-3-2-12-27-18)21(26)23-14-16-8-10-22-11-9-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWFLIOYHXKMHQ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387504
Record name 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6239-01-6
Record name 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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